Cas no 1036396-34-5 (3-(3,4,5-trifluorophenyl)propanal)

3-(3,4,5-trifluorophenyl)propanal Chemical and Physical Properties
Names and Identifiers
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- 4H-Oxireno[3,4]cyclopenta[1,2-b]furan-4-one, hexahydro-, (1aa,2aa,5aa,5ba)-
- 3-(3,4,5-Trifluorophenyl)propanal
- 3-(3,4,5-trifluorophenyl)propanal
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- Inchi: InChI=1S/C9H7F3O/c10-7-4-6(2-1-3-13)5-8(11)9(7)12/h3-5H,1-2H2
- InChI Key: WBTDTZJNVABICB-UHFFFAOYSA-N
- SMILES: FC1=CC(CCC=O)=CC(F)=C1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
3-(3,4,5-trifluorophenyl)propanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1835386-2.5g |
3-(3,4,5-trifluorophenyl)propanal |
1036396-34-5 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1835386-0.05g |
3-(3,4,5-trifluorophenyl)propanal |
1036396-34-5 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1835386-0.1g |
3-(3,4,5-trifluorophenyl)propanal |
1036396-34-5 | 0.1g |
$678.0 | 2023-09-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3855-5g |
3-(3,4,5-trifluorophenyl)propanal |
1036396-34-5 | 95% | 5g |
¥12870.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3855-250mg |
3-(3,4,5-trifluorophenyl)propanal |
1036396-34-5 | 95% | 250mg |
¥1716.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3855-250.0mg |
3-(3,4,5-trifluorophenyl)propanal |
1036396-34-5 | 95% | 250.0mg |
¥1716.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3855-10G |
3-(3,4,5-trifluorophenyl)propanal |
1036396-34-5 | 95% | 10g |
¥ 21,450.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3855-100MG |
3-(3,4,5-trifluorophenyl)propanal |
1036396-34-5 | 95% | 100MG |
¥ 1,075.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3855-250MG |
3-(3,4,5-trifluorophenyl)propanal |
1036396-34-5 | 95% | 250MG |
¥ 1,716.00 | 2023-04-05 | |
Enamine | EN300-1835386-0.25g |
3-(3,4,5-trifluorophenyl)propanal |
1036396-34-5 | 0.25g |
$708.0 | 2023-09-19 |
3-(3,4,5-trifluorophenyl)propanal Related Literature
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
Additional information on 3-(3,4,5-trifluorophenyl)propanal
Introduction to 3-(3,4,5-trifluorophenyl)propanal (CAS No. 1036396-34-5)
3-(3,4,5-trifluorophenyl)propanal, identified by the chemical abstracts service number 1036396-34-5, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to a class of molecules characterized by the presence of a trifluoromethyl group, which imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals.
The structural motif of 3-(3,4,5-trifluorophenyl)propanal consists of a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, linked to a propanal moiety. This arrangement confers enhanced lipophilicity and metabolic stability, which are critical factors in drug design. The trifluoromethyl group, in particular, is known to improve binding affinity to biological targets and resistance to metabolic degradation, thereby increasing the bioavailability and efficacy of therapeutic agents.
In recent years, 3-(3,4,5-trifluorophenyl)propanal has been explored as a key intermediate in the synthesis of various bioactive compounds. Its utility extends to the development of small-molecule inhibitors targeting enzymes involved in cancer metabolism. For instance, studies have demonstrated its role in generating derivatives that modulate the activity of enzymes such as hexokinase and pyruvate kinase, which are crucial in glycolysis—a metabolic pathway often dysregulated in tumor cells.
Moreover, the fluorinated aromatic aldehyde has been investigated for its potential applications in the synthesis of antiviral agents. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the aldehyde functional group, facilitating further derivatization into more complex structures. This property has been leveraged in designing compounds that interact with viral proteases and polymerases, thereby inhibiting viral replication.
Recent advancements in computational chemistry have further highlighted the significance of 3-(3,4,5-trifluorophenyl)propanal as a building block. Molecular docking studies have revealed its high binding affinity for several protein targets associated with neurological disorders. The trifluoromethyl-substituted benzene ring interacts favorably with hydrophobic pockets in these proteins, suggesting its potential as a lead compound for developing treatments against conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 3-(3,4,5-trifluorophenyl)propanal typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the Friedel-Crafts alkylation of trifluorobenzene followed by oxidation to yield the desired aldehyde. The use of transition metal catalysts has been optimized to improve yield and selectivity in these reactions. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts.
The pharmacological profile of derivatives derived from 3-(3,4,5-trifluorophenyl)propanal continues to be an area of active research. Preclinical studies have shown promising results with certain analogs exhibiting anti-inflammatory and analgesic properties. These findings align with the growing interest in fluorinated compounds for their ability to modulate immune responses without significant side effects.
In conclusion, 3-(3,4,5-trifluorophenyl)propanal (CAS No. 1036396-34-5) represents a versatile and promising scaffold for medicinal chemistry innovation. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs targeting various diseases. As research progresses, this compound is likely to play an increasingly important role in developing next-generation therapeutics with improved efficacy and safety profiles.
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